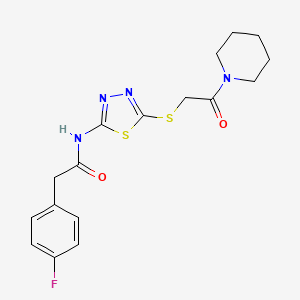

2-(4-fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The structure of this compound suggests that it may have interactions with biological systems, possibly through the inhibition of certain types of calcium channels, as indicated by the pharmacological evaluation of similar compounds .

Synthesis Analysis

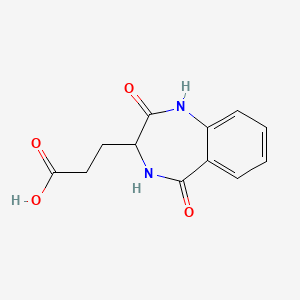

The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield an intermediate, which is then converted into a carbohydrazide and subsequently into a 1,3,4-oxadiazol-2-thiol derivative . The final target compounds are synthesized by reacting this intermediate with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and a polar aprotic solvent. Although the exact synthesis of the compound is not detailed, the methods used for similar compounds suggest a complex multi-step process that requires careful control of reaction conditions .

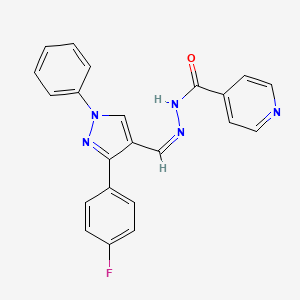

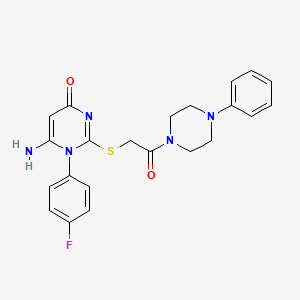

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to contribute to its biological activity. The presence of a 1,3,4-thiadiazol-2-yl moiety, a fluorophenyl group, and a piperidinyl substituent indicates that the compound could interact with biological targets in a specific manner. The fluorine atom, in particular, is known to influence the binding affinity and metabolic stability of pharmaceuticals .

Chemical Reactions Analysis

While the specific chemical reactions that the compound may undergo in biological systems are not detailed in the provided papers, the structural analysis suggests that the amide bond and the thioether linkage could be sites of metabolic transformation. The piperidine ring could also be involved in binding to receptors or enzymes, potentially leading to inhibition or activation of certain pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are not explicitly mentioned in the provided papers. However, based on the structural features and the presence of heteroatoms, it can be inferred that the compound may have moderate solubility in organic solvents and could exhibit a range of interactions due to its potential hydrogen bond donors and acceptors. The molecular weight, lipophilicity, and polar surface area would be important factors determining its pharmacokinetic properties .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) outlined the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, demonstrating significant antimicrobial, antiurease, and antilipase activities. This research implies the potential utility of similar compounds in developing new antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

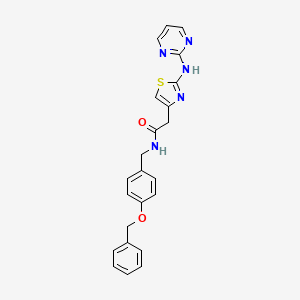

Design and Synthesis of GyrB Inhibitors

Jeankumar et al. (2013) reported the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This study highlights the compound's efficacy in inhibiting tuberculosis, demonstrating its potential as a therapeutic agent against TB (Jeankumar et al., 2013).

Anti-Lung Cancer Activity

Hammam et al. (2005) explored novel fluoro substituted benzo[b]pyran derivatives with significant anti-lung cancer activity, suggesting the therapeutic potential of such compounds in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005).

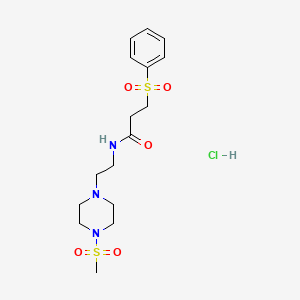

Antibacterial Potential of Acetamide Derivatives

Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research opens pathways for the development of new antibacterial agents, showcasing the broad spectrum of biological activities associated with such compounds (Iqbal et al., 2017).

properties

IUPAC Name |

2-(4-fluorophenyl)-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S2/c18-13-6-4-12(5-7-13)10-14(23)19-16-20-21-17(26-16)25-11-15(24)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYORBCGFCHZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)

![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)

![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)

![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)